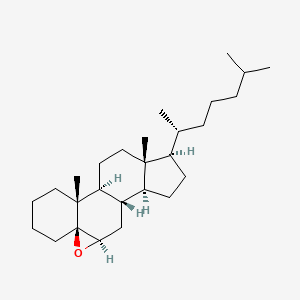

5,6beta-Epoxy-5beta-cholestane

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5,6beta-epoxy-5beta-cholestane is the epoxide formed from cholest-5-ene by formal addition of oxygen across the 5,6 double bond with beta-configuration at both C-5 and C-6. It has a role as a mouse metabolite. It derives from a hydride of a 5beta-cholestane.

科学研究应用

Pharmacological Applications

Inhibition of Cholesterol-5,6-Epoxide Hydrolase (ChEH)

Research indicates that 5,6beta-epoxy-5beta-cholestane acts as a potent inhibitor of cholesterol-5,6-epoxide hydrolase (ChEH), an enzyme involved in cholesterol metabolism. Inhibiting ChEH leads to the accumulation of cholesterol epoxides, which may have implications for treating breast cancer and other conditions. Notably, drugs like tamoxifen, used in breast cancer therapy, have been shown to inhibit ChEH activity and promote the accumulation of 5,6beta-epoxy-cholesterol .

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with the antiestrogen binding site (AEBS), which is implicated in the regulation of ChEH activity. The inhibition of ChEH leads to altered cholesterol metabolism and may contribute to the chemopreventive effects observed with certain therapeutic agents .

Biochemical Studies

Stability and Reactivity

Studies have demonstrated that 5,6beta-epoxy-cholesterol exhibits surprising stability and low reactivity towards nucleophiles under non-catalytic conditions. This suggests that it does not behave like typical alkylating agents, which are often associated with carcinogenic properties . The stability of this compound is significant for understanding its role in biological systems and potential therapeutic applications.

Metabolism and Transformation

The metabolism of this compound involves its conversion into cholestane-3β,5α,6β-triol through the action of ChEH. This transformation is crucial for understanding how cholesterol derivatives can influence cellular processes and signaling pathways . Additionally, the compound can be esterified with fatty acids or sulfated, leading to various metabolites that may have distinct biological activities .

Potential Therapeutic Uses

Cardiovascular Health

There is emerging evidence that cholesterol epoxides may play a role in cardiovascular health. The presence of this compound has been noted in atherosclerotic lesions but not in normal tissues. This suggests a potential link between cholesterol oxidation products and cardiovascular disease progression .

Neuroprotective Effects

Research indicates that cholesterol oxidation products like this compound may influence neuronal health. For instance, studies have shown that these compounds can induce apoptosis in macrophage-differentiated cells under specific conditions . Understanding these effects could lead to new insights into neurodegenerative diseases and their management.

Case Studies

| Study | Findings | Relevance |

|---|---|---|

| Tamoxifen Inhibition Study | Demonstrated that tamoxifen inhibits ChEH leading to increased levels of 5,6beta-epoxy-cholesterol | Potential implications for breast cancer treatment |

| Cardiovascular Research | Found elevated levels of this compound in atherosclerotic lesions | Suggests a role in cardiovascular disease |

| Neuroprotection Study | Showed apoptosis induction in macrophage-differentiated cells | Potential link to neurodegenerative disease mechanisms |

化学反应分析

Hydrolysis Reactions

The epoxide ring undergoes hydrolysis under acidic or basic conditions:

Acidic Hydrolysis

In simulated gastric juice (pH 1.2):

-

Products : β-Chlorohydrin (5α-chlorocholestane-3β,6β-diol) and triol (5α-cholestane-3β,5,6β-triol) .

-

Mechanism : Acid-catalyzed ring-opening with chloride ions acting as nucleophiles .

Basic Hydrolysis

In alkaline media (pH > 10):

Kinetic Data :

| Condition | Half-Life | Major Product | Source |

|---|---|---|---|

| pH 1.2 (37°C) | <1 hour | β-Chlorohydrin (70%) | |

| pH 8.5 (25°C) | 24 hours | Triol (100%) |

Enzymatic Hydrolysis

Cholesterol-5,6-oxide hydrolase (ChEH) catalyzes the conversion to cholestane-3β,5α,6β-triol :

Enzyme Kinetics :

| Parameter | Value (α-Epoxide) | Value (β-Epoxide) | Source |

|---|---|---|---|

| Kₘ (μM) | 3.69 | 4.42 | |

| Kᵢ (Triol, μM) | 10.8 | 6.8 |

Ring-Opening with Nucleophiles

The epoxide reacts with nucleophiles (e.g., amines, thiols) under mild conditions:

-

Ammonia : Forms 5β,6β-diaminocholestane derivatives.

-

Thiophenol : Produces 5β,6β-bis(phenylthio)cholestane.

Reactivity Trends :

| Nucleophile | Reaction Rate (Relative) | Product Stability | Source |

|---|---|---|---|

| Cl⁻ (acidic) | Fast | High | |

| OH⁻ (basic) | Slow | Moderate | |

| NH₃ | Moderate | High |

Biological Interactions

5,6β-Epoxy-5β-cholestane demonstrates cytotoxicity via:

-

LXR Activation : Binds liver X receptors (EC₅₀ = 76 nM), modulating cholesterol homeostasis .

-

Apoptosis Induction : Triggers caspase-3 activation and DNA fragmentation in macrophages .

Biological Data :

| Parameter | Value | Source |

|---|---|---|

| EC₅₀ (LXRα activation) | 76 nM | |

| LD₅₀ (U937 cells) | 25 μM |

Stability and Degradation

-

Thermal Stability : Decomposes above 200°C, forming cholesta-3,5-dien-7-one.

-

Light Sensitivity : UV irradiation accelerates epoxide ring cleavage.

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 5,6β-Epoxy-5β-cholestane in laboratory settings?

The compound is synthesized via epoxidation of cholest-5-ene using oxidizing agents such as meta-chloroperbenzoic acid (mCPBA) under controlled conditions. The reaction requires monitoring stereochemistry to ensure the β-configuration at C-5 and C-6. Structural confirmation should involve nuclear magnetic resonance (NMR) and mass spectrometry (MS) to verify the epoxide moiety and absence of side products .

Q. What safety protocols are critical for handling 5,6β-Epoxy-5β-cholestane in laboratory experiments?

Use sealed containers to avoid dust inhalation, wear nitrile gloves, safety goggles, and lab coats. Ensure fume hood ventilation during synthesis or handling. Store in a cool, dry environment away from incompatible materials (e.g., strong acids/bases). Although not classified as hazardous, incomplete toxicological data necessitate caution .

Q. Which analytical techniques are most effective for characterizing 5,6β-Epoxy-5β-cholestane?

High-resolution mass spectrometry (HRMS) confirms molecular weight (312.41 g/mol, C₂₀H₂₄O₃). NMR (¹H and ¹³C) identifies stereochemistry at C-5 and C-6. Infrared (IR) spectroscopy detects the epoxide functional group (~850–950 cm⁻¹). Purity assessment via HPLC with UV detection is recommended .

Q. How can researchers distinguish 5,6β-Epoxy-5β-cholestane from its structural isomers?

X-ray crystallography resolves stereochemical ambiguity. Comparative NMR analysis with reference standards (e.g., 5,6α-epoxy derivatives) highlights chemical shift differences at C-5 and C-6. Chiral chromatography may separate enantiomers if present .

Advanced Research Questions

Q. How should experimental designs address the stability of 5,6β-Epoxy-5β-cholestane under varying conditions?

Conduct accelerated stability studies under controlled temperature (e.g., 40°C), humidity (75% RH), and light exposure. Monitor degradation via LC-MS to identify breakdown products (e.g., diols from epoxide ring opening). Use kinetic modeling to predict shelf-life .

Q. What methodologies resolve contradictions in reported toxicity data for 5,6β-Epoxy-5β-cholestane?

Perform systematic reviews (PRISMA guidelines) to assess study heterogeneity. Meta-analyses can reconcile differences in acute toxicity (e.g., LD₅₀ values) by evaluating variables like purity, exposure routes, and model organisms. In vitro assays (e.g., Ames test) clarify mutagenicity risks .

Q. How can reproducibility challenges in synthesizing 5,6β-Epoxy-5β-cholestane be mitigated?

Standardize reaction conditions (temperature, solvent purity, reagent ratios) and document batch-specific parameters (e.g., stirring rate, reaction time). Publish detailed protocols with raw spectral data in supplementary materials to enable cross-validation .

Q. What statistical approaches are optimal for analyzing dose-response relationships in biological studies of 5,6β-Epoxy-5β-cholestane?

Use nonlinear regression models (e.g., Hill equation) for EC₅₀/IC₅₀ calculations. Pairwise comparisons (ANOVA with Tukey post hoc) identify significant differences between treatment groups. Bootstrap resampling accounts for small sample sizes .

Q. What ethical considerations arise when using 5,6β-Epoxy-5β-cholestane in in vivo studies?

Adhere to institutional animal care guidelines (e.g., 3Rs: Replacement, Reduction, Refinement). Justify dosing regimens through preliminary pharmacokinetic studies to minimize harm. Transparently report adverse events in publications .

Q. How should researchers integrate fragmented literature on 5,6β-Epoxy-5β-cholestane into a cohesive hypothesis?

Construct a conceptual framework using tools like mind maps or citation managers (e.g., Zotero). Prioritize studies with rigorous methodology (e.g., controlled experiments over anecdotal reports). Use gap analysis matrices to identify understudied areas (e.g., long-term ecotoxicological impacts) .

属性

分子式 |

C27H46O |

|---|---|

分子量 |

386.7 g/mol |

IUPAC 名称 |

(1S,2R,7S,9R,11S,12S,15R,16R)-2,16-dimethyl-15-[(2R)-6-methylheptan-2-yl]-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadecane |

InChI |

InChI=1S/C27H46O/c1-18(2)9-8-10-19(3)21-11-12-22-20-17-24-27(28-24)15-7-6-14-26(27,5)23(20)13-16-25(21,22)4/h18-24H,6-17H2,1-5H3/t19-,20+,21-,22+,23+,24-,25-,26-,27-/m1/s1 |

InChI 键 |

OJFSRAVBTAGBIM-NBGJRJMZSA-N |

SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC4C5(C3(CCCC5)C)O4)C |

手性 SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]4[C@]5([C@@]3(CCCC5)C)O4)C |

规范 SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC4C5(C3(CCCC5)C)O4)C |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。